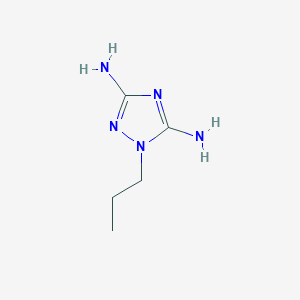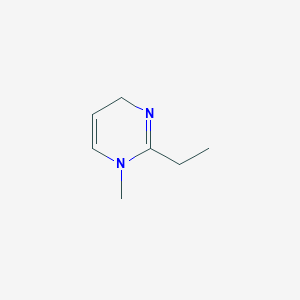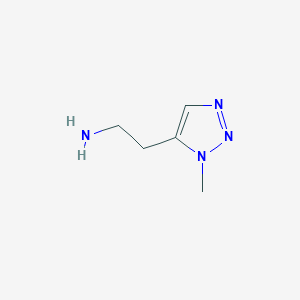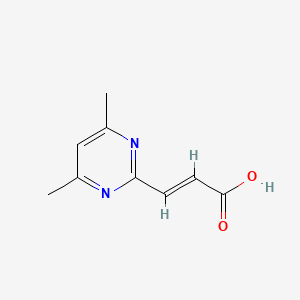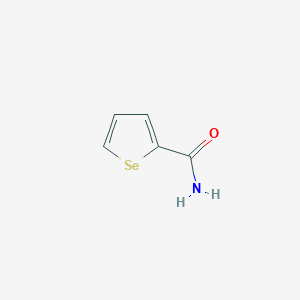
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride is a chemical compound with the molecular formula C18H36AuClN9P3 and a molecular weight of 703.88 g/mol . This compound is known for its unique structure, which includes a gold(I) center coordinated to three 1,3,5-triaza-7-phosphaadamantane ligands and a chloride ion. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride typically involves the reaction of gold(I) chloride with 1,3,5-triaza-7-phosphaadamantane ligands under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride undergoes various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to gold(I) from gold(III).
Substitution: The chloride ion can be substituted with other ligands, such as phosphines or thiolates. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride involves its interaction with cellular targets. In the case of its anticancer activity, the compound is believed to inhibit cellular thioredoxin reductase (TrxR), leading to a disruption of the intracellular redox state . This results in the activation of p53 and the induction of apoptosis through mitochondrial depolarization and caspase-3 activation .
Comparison with Similar Compounds
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride can be compared to other gold(I) complexes, such as:
Gold(I) chloride: A simpler compound with different reactivity and applications.
Gold(I) thiolate complexes: These have similar biological activities but different ligand structures.
Gold(I) phosphine complexes: These are used in similar catalytic applications but have different electronic properties.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H39AuClN9P3+3 |
|---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
gold(1+);1,3,5-triaza-7-phosphoniatricyclo[3.3.1.13,7]decane;chloride |
InChI |
InChI=1S/3C6H12N3P.Au.ClH/c3*1-7-2-9-3-8(1)5-10(4-7)6-9;;/h3*1-6H2;;1H/q;;;+1;/p+2 |
InChI Key |
WGSIUEVOJGJSPT-UHFFFAOYSA-P |
Canonical SMILES |
C1N2CN3CN1C[PH+](C2)C3.C1N2CN3CN1C[PH+](C2)C3.C1N2CN3CN1C[PH+](C2)C3.[Cl-].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
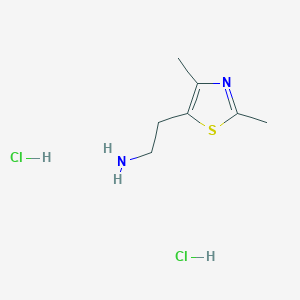
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
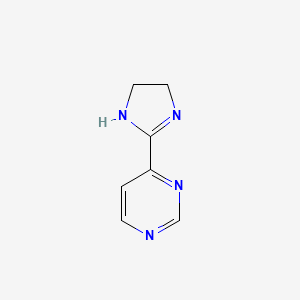
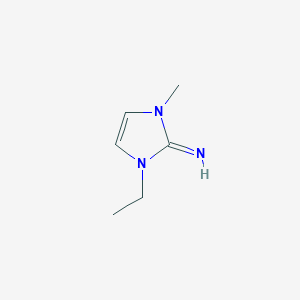

![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)
